4-Chlor-2-nitro-DL-Phenylalanin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

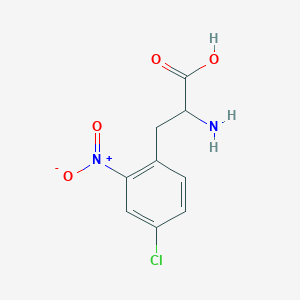

4-Chloro-2-nitro-DL-phenylalanine is a synthetic amino acid derivative with the molecular formula C9H9ClN2O4 and a molecular weight of 244.63 g/mol . This compound is characterized by the presence of a chloro group at the fourth position and a nitro group at the second position on the phenyl ring of phenylalanine. It is typically found as a white to yellow solid and is used in various scientific research applications .

Wissenschaftliche Forschungsanwendungen

4-Chloro-2-nitro-DL-phenylalanine is used in a wide range of scientific research applications:

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2-nitro-DL-phenylalanine is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme in the biosynthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .

Mode of Action

4-Chloro-2-nitro-DL-phenylalanine acts as an inhibitor of TPH . By inhibiting this enzyme, it interferes with the synthesis of serotonin . This compound is selective and its inhibitory effect on TPH is irreversible .

Biochemical Pathways

The inhibition of TPH by 4-Chloro-2-nitro-DL-phenylalanine disrupts the serotonin synthesis pathway . This leads to a decrease in the levels of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other functions .

Result of Action

The inhibition of serotonin synthesis by 4-Chloro-2-nitro-DL-phenylalanine can lead to a variety of molecular and cellular effects. For instance, it has been shown to improve inflammation of lung tissue and remodeling of the pulmonary artery . It can also reduce the expression of matrix metalloproteinase (MMP) and pro-inflammatory factors .

Vorbereitungsmethoden

The synthesis of 4-Chloro-2-nitro-DL-phenylalanine involves several steps. One common method includes the nitration of 4-chlorophenylalanine. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced purification techniques, such as recrystallization and chromatography, to achieve high purity levels .

Analyse Chemischer Reaktionen

4-Chloro-2-nitro-DL-phenylalanine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2-nitro-DL-phenylalanine.

Vergleich Mit ähnlichen Verbindungen

4-Chloro-2-nitro-DL-phenylalanine can be compared with other similar compounds, such as:

4-Chloro-DL-phenylalanine: This compound lacks the nitro group and is primarily used as an inhibitor of tryptophan hydroxylase.

4-Nitro-DL-phenylalanine: This compound lacks the chloro group and is used as an internal standard in analytical chemistry.

2-Nitro-DL-phenylalanine: This compound has the nitro group at the second position but lacks the chloro group and is used in various biochemical studies.

The presence of both chloro and nitro groups in 4-Chloro-2-nitro-DL-phenylalanine makes it unique and provides distinct chemical and biological properties compared to its analogs .

Eigenschaften

IUPAC Name |

2-amino-3-(4-chloro-2-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O4/c10-6-2-1-5(3-7(11)9(13)14)8(4-6)12(15)16/h1-2,4,7H,3,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANMRKQAHHCMDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.